3-Penten-2-one, 4-(dimethylamino)-

Catalog No.
S1920200
CAS No.
3433-62-3
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Penten-2-one, 4-(dimethylamino)-

CAS Number

3433-62-3

Product Name

3-Penten-2-one, 4-(dimethylamino)-

IUPAC Name

(E)-4-(dimethylamino)pent-3-en-2-one

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-6(8(3)4)5-7(2)9/h5H,1-4H3/b6-5+

InChI Key

VWAWSSXDECSJEB-AATRIKPKSA-N

SMILES

CC(=CC(=O)C)N(C)C

Canonical SMILES

CC(=CC(=O)C)N(C)C

Isomeric SMILES

C/C(=C\C(=O)C)/N(C)C

Application in Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: This compound is utilized as a precursor in the synthesis of β-ketoiminato complexes, which are valuable in the development of novel organic materials. Methods and Procedures: The synthesis involves the reaction of 4-(dimethylamino)pent-3-en-2-one with other organic compounds under controlled conditions to form the desired complexes . Results and Outcomes: The resulting complexes have been characterized by NMR spectroscopy, mass spectrometry, and other analytical methods, showing potential for the creation of new materials with specific properties.

3-Penten-2-one, 4-(dimethylamino)- is an organic compound with the molecular formula C7H13NOC_7H_{13}NO. It features a five-membered carbon chain with a ketone functional group and a dimethylamino group attached to the fourth carbon. The compound is characterized by its unsaturated nature due to the presence of a double bond between carbon atoms 2 and 3. This structure contributes to its reactivity and potential applications in various

, particularly those involving nucleophilic additions and cycloadditions. Some notable reactions include:

  • Nucleophilic Addition: The dimethylamino group can act as a nucleophile, allowing for reactions with electrophiles, such as carbonyl compounds.
  • Cycloaddition Reactions: The unsaturation in the compound enables it to undergo [2+2] cycloaddition reactions with electron-poor acetylenes, leading to the formation of highly functionalized products .
  • Rearrangements: Under certain conditions, this compound may undergo rearrangements that can yield different structural isomers or related compounds.

The synthesis of 3-Penten-2-one, 4-(dimethylamino)- can be achieved through various methods, including:

  • One-Pot Synthesis: A metal-free method utilizing N,N-dimethylacetamide and dimethylaminopropenoates allows for the straightforward formation of this compound along with other polysubstituted derivatives .
  • Condensation Reactions: Combining appropriate aldehydes or ketones with dimethylamine under acidic conditions can yield the desired product through condensation reactions.
  • Use of Enaminones: Starting from enaminones can facilitate the synthesis of this compound by employing specific reagents that promote the necessary transformations .

3-Penten-2-one, 4-(dimethylamino)- finds applications in several fields:

  • Pharmaceuticals: Its derivatives may be explored for drug development due to their biological activity.
  • Agricultural Chemicals: Compounds with similar structures are often investigated for use as pesticides or herbicides.
  • Chemical Intermediates: This compound can serve as a building block in organic synthesis for various chemical products.

Studies focusing on the interactions of 3-Penten-2-one, 4-(dimethylamino)- with other molecules are essential for understanding its reactivity and potential applications. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well this compound binds to biological targets such as enzymes or receptors.
  • Spectroscopic Analysis: Utilizing techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy to study interactions at the molecular level.

Several compounds share structural similarities with 3-Penten-2-one, 4-(dimethylamino)-. Below is a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
4-Methyl-3-penten-2-oneC6H10OC_6H_{10}OLacks the dimethylamino group; simpler structure.
4-(Phenylamino)-3-penten-2-oneC11H13NC_{11}H_{13}NContains a phenyl group instead of dimethylamine; different reactivity profile .
DimethylaminopropiophenoneC12H15NC_{12}H_{15}NLarger aromatic system; used in similar biological applications.

XLogP3

0.7

Wikipedia

3-Penten-2-one, 4-(dimethylamino)-

Dates

Modify: 2023-08-16

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